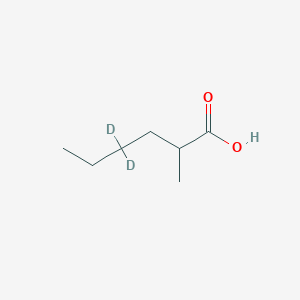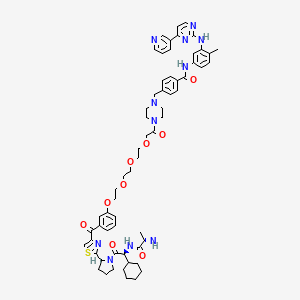
Sniper(abl)-058
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sniper(abl)-058 is a compound designed to induce the degradation of the BCR-ABL protein, which is implicated in chronic myelogenous leukemia (CML).
Preparation Methods
The synthesis of Sniper(abl)-058 involves the conjugation of a ligand that binds to the BCR-ABL protein with a ligand that recruits an E3 ubiquitin ligase, typically IAP (Inhibitor of Apoptosis Protein). The synthetic route generally includes the following steps:
Ligand Synthesis: The ligands for BCR-ABL and IAP are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The two ligands are conjugated via the linker to form the final this compound molecule.
Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Sniper(abl)-058 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the ligands or the linker.
Conjugation Reactions: The final step in the synthesis involves the conjugation of the two ligands.
Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the specificity and efficiency of the reactions. The major products formed are the intermediate compounds leading to the final this compound molecule.
Scientific Research Applications
Sniper(abl)-058 has several scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of BCR-ABL in cellular processes and its degradation.
Medicine: Potential therapeutic agent for treating chronic myelogenous leukemia by targeting and degrading the BCR-ABL protein.
Industry: Can be used in the development of new drugs and therapeutic strategies targeting specific proteins.
Mechanism of Action
The mechanism of action of Sniper(abl)-058 involves the recruitment of an E3 ubiquitin ligase to the BCR-ABL protein. This leads to the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The molecular targets include the BCR-ABL protein and the IAP ligase, and the pathway involved is the ubiquitin-proteasome system .
Comparison with Similar Compounds
Sniper(abl)-058 is unique compared to other similar compounds due to its specific targeting of the BCR-ABL protein. Similar compounds include:
PROTACs (Proteolysis Targeting Chimeras): These also use the ubiquitin-proteasome system but may target different proteins.
Molecular Glues: These facilitate the interaction between a target protein and an E3 ligase but do not have the same specificity as SNIPERs.
Other SNIPER Compounds: Such as those targeting different proteins like AR (Androgen Receptor) or ER (Estrogen Receptor).
This compound stands out due to its specific application in targeting and degrading the BCR-ABL protein, making it a promising candidate for treating chronic myelogenous leukemia.
Properties
Molecular Formula |
C62H75N11O9S |
|---|---|
Molecular Weight |
1150.4 g/mol |
IUPAC Name |
4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)/t43-,54-,56-/m0/s1 |
InChI Key |
TVHMRPZDSBFQBQ-INNJKCEPSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


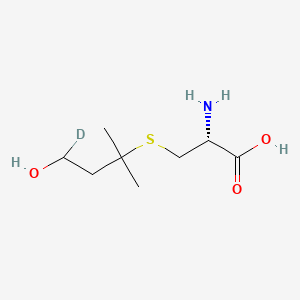

![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
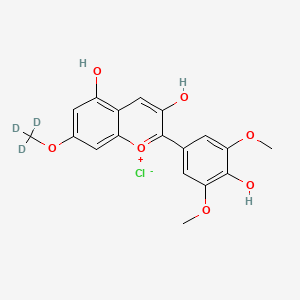
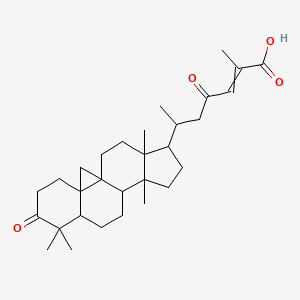
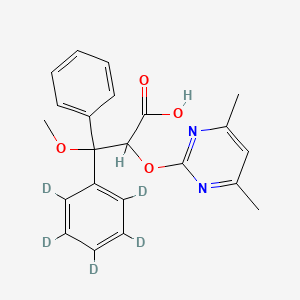
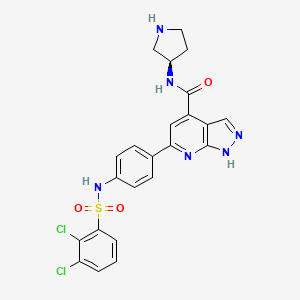
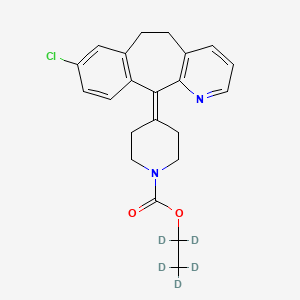
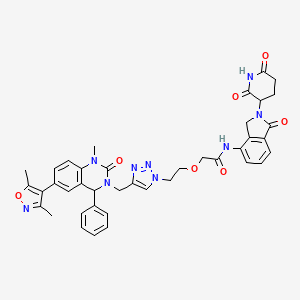
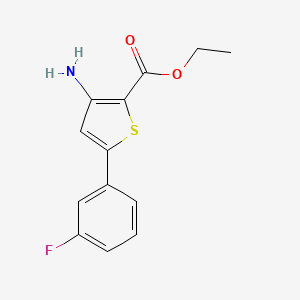
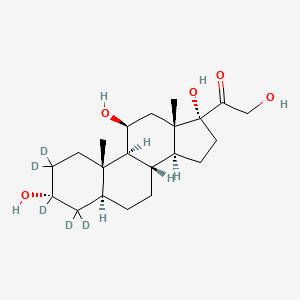
![2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B12428552.png)

